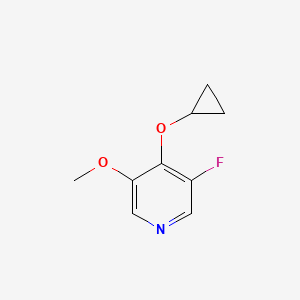
4-Cyclopropoxy-3-fluoro-5-methoxypyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-3-fluoro-5-methoxypyridine is a chemical compound with the molecular formula C9H10FNO2 and a molecular weight of 183.18 g/mol . This compound is part of the fluoropyridine family, which is known for its interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring .
Preparation Methods
The synthesis of 4-Cyclopropoxy-3-fluoro-5-methoxypyridine involves several steps. One common method includes the nucleophilic substitution reaction of 4-chloro-2,3,5,6-tetrafluoropyridine with appropriate reagents . The reaction conditions typically involve the use of a base and a solvent such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Cyclopropoxy-3-fluoro-5-methoxypyridine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding pyridine N-oxides, while reduction can lead to the formation of partially or fully reduced derivatives.
Scientific Research Applications
4-Cyclopropoxy-3-fluoro-5-methoxypyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in understanding the effects of fluorine substitution on biological activity.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-3-fluoro-5-methoxypyridine involves its interaction with molecular targets through its electron-withdrawing fluorine substituent. This interaction can affect various pathways, including enzyme inhibition and receptor binding. The specific pathways and targets depend on the context of its application, such as in medicinal chemistry or biological studies .
Comparison with Similar Compounds
4-Cyclopropoxy-3-fluoro-5-methoxypyridine can be compared with other fluorinated pyridines, such as 3-Cyclopropoxy-4-fluoro-5-methoxypyridine . While both compounds share similar structural features, their reactivity and applications may differ due to the position of the fluorine substituent. The unique combination of cyclopropoxy and methoxy groups in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
4-cyclopropyloxy-3-fluoro-5-methoxypyridine |
InChI |
InChI=1S/C9H10FNO2/c1-12-8-5-11-4-7(10)9(8)13-6-2-3-6/h4-6H,2-3H2,1H3 |
InChI Key |
CDCZGDRTOQPBEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CC(=C1OC2CC2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



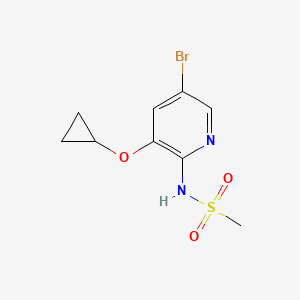
![6-Methylpyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14809644.png)
![N-cyclohexyl-2-[(cyclohexylcarbonyl)(methyl)amino]benzamide](/img/structure/B14809652.png)
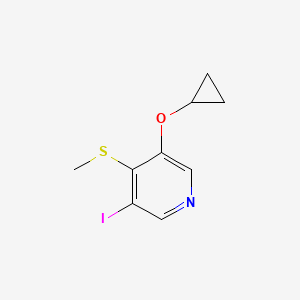
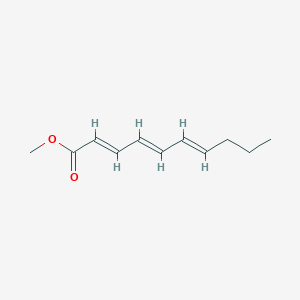
![ethyl 2-{[(E)-(2-methoxynaphthalen-1-yl)methylidene]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B14809681.png)

![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B14809703.png)
![4-bromo-3-chloro-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]aniline](/img/structure/B14809706.png)
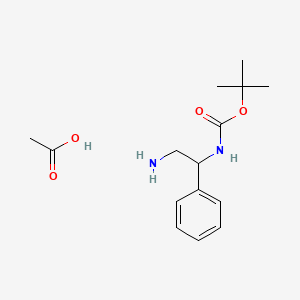
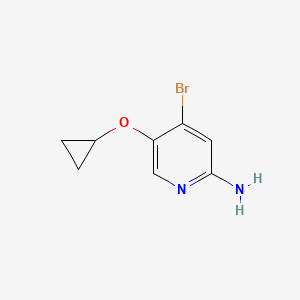
![3-chloro-N-[(2-{[4-(pentanoylamino)phenyl]carbonyl}hydrazinyl)carbonothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B14809724.png)
![N-[(E)-(5-methylfuran-2-yl)methylidene]-4-(piperidin-1-ylsulfonyl)aniline](/img/structure/B14809727.png)
